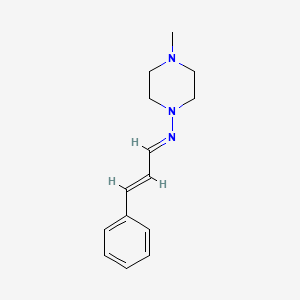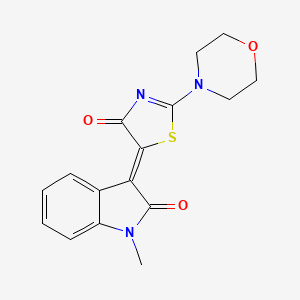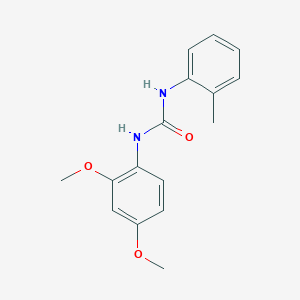![molecular formula C19H23N5O2 B3885922 [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B3885922.png)
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone
Übersicht
Beschreibung
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring, which is further connected to a piperidine ring through a methanone bridge. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole intermediate, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves the coupling of the pyrazole and benzimidazole intermediates with the piperidine moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
What sets [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone apart from similar compounds is its unique combination of functional groups. The presence of benzimidazole, pyrazole, and piperidine rings in a single molecule provides a versatile platform for various chemical reactions and applications. This structural diversity allows for a wide range of modifications and interactions, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-[3-(methoxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-26-12-14-5-4-8-23(10-14)19(25)17-9-15(21-22-17)11-24-13-20-16-6-2-3-7-18(16)24/h2-3,6-7,9,13-14H,4-5,8,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGABJVHGIWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885841.png)
![4-{(Z)-[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3885845.png)

![(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3885858.png)
![4-[({2-[4-(cyclopropylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3885863.png)

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B3885903.png)
![2-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B3885911.png)
![1-[2-methoxy-4-[[methyl-[(5-methyl-1H-pyrazol-3-yl)methyl]amino]methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B3885920.png)
![N'-[4-(methylthio)benzylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885927.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B3885939.png)

![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(4-methoxybenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3885958.png)
